2-(Diethylamino)but-3-en-1-ol
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Overview
Description
2-(Diethylamino)but-3-en-1-ol is an organic compound with the molecular formula C8H17NO It is a tertiary amine and an alcohol, characterized by the presence of a diethylamino group attached to a butenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)but-3-en-1-ol can be achieved through several methods. One common approach involves the reaction of diethylamine with but-3-en-1-ol under controlled conditions. The reaction typically requires a catalyst, such as copper iodide, and is carried out in a solvent like tetrahydrofuran. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and yield. The product is then purified through distillation or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)but-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form saturated amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
2-(Diethylamino)but-3-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)but-3-en-1-ol involves its interaction with specific molecular targets. As a tertiary amine, it can act as a Bronsted base, accepting protons from acidic environments. This property allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular signaling pathways. The alcohol group can also form hydrogen bonds, influencing the compound’s interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-(Diethylamino)but-2-yn-1-ol: Similar structure but with a triple bond instead of a double bond.
1-Diethylamino-3-buten-2-ol: Similar structure but with different positioning of the functional groups.
Uniqueness
2-(Diethylamino)but-3-en-1-ol is unique due to its specific combination of a diethylamino group and a butenol backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
5437-87-6 |
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Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-(diethylamino)but-3-en-1-ol |
InChI |
InChI=1S/C8H17NO/c1-4-8(7-10)9(5-2)6-3/h4,8,10H,1,5-7H2,2-3H3 |
InChI Key |
GXMNWHAMSJWVHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(CO)C=C |
Origin of Product |
United States |
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